molecular formula C22H22N4O2 B10983023 N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10983023
M. Wt: 374.4 g/mol
InChI Key: GOGSWPPGGIQSSB-UHFFFAOYSA-N
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Description

N-{2-[(1H-Indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a bis-indole derivative characterized by a 1-methylindole-2-carboxamide core linked via an ethylamino spacer to a 1H-indol-3-ylacetyl group. This structure combines two indole moieties, which are pharmacologically privileged scaffolds known for their interactions with enzymes, receptors, and nucleic acids .

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C22H22N4O2/c1-26-19-9-5-2-6-15(19)12-20(26)22(28)24-11-10-23-21(27)13-16-14-25-18-8-4-3-7-17(16)18/h2-9,12,14,25H,10-11,13H2,1H3,(H,23,27)(H,24,28)

InChI Key

GOGSWPPGGIQSSB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available indole derivatives. The key steps include:

    Acylation: The initial step involves the acylation of 1H-indole-3-acetic acid with an appropriate acylating agent to form the indol-3-ylacetyl intermediate.

    Amidation: The intermediate is then reacted with ethylenediamine under controlled conditions to form the desired amide linkage.

    Methylation: The final step involves the methylation of the indole nitrogen to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted indole compounds.

Scientific Research Applications

N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues in the Indole Carboxamide Class
  • N-(Benzoylphenyl)-1H-indole-2-carboxamides (1–6): These derivatives () share the indole-2-carboxamide backbone but lack the ethylamino-indoleacetyl extension.
  • H-Series inhibitors (e.g., H-89): Although isoquinoline-based, H-89’s sulfonamide-ethylamino side chain mirrors the ethylamino spacer in the target compound, suggesting shared affinity for ATP-binding pockets in kinases .
Functional Analogues with Indole-Acetyl Moieties
  • Indole acylguanidines (12–28) : Synthesized via HATU-mediated coupling (), these compounds replace the carboxamide with a guanidine group. The guanidine’s basicity may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s carboxamide .
  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)propanamide (): This analog shares the indole-ethylamino-propanamide framework but incorporates a biphenyl-fluoro group, likely enhancing aryl hydrocarbon receptor (AhR) binding .

Key Research Findings and Limitations

  • Structure-Activity Relationship (SAR): The ethylamino spacer in the target compound may enhance flexibility for target engagement, as seen in H-Series inhibitors . 1-Methyl substitution on the indole ring could reduce CYP-mediated oxidation, improving metabolic stability compared to unmethylated analogs .
  • Gaps in Evidence: No direct pharmacological data (e.g., IC₅₀, binding assays) are available for the target compound. Limited cross-comparison with bis-indole derivatives (e.g., kinase inhibitors like midostaurin) due to evidence constraints.

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